molecular formula C13H15BrN4S B5646346 2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5646346
M. Wt: 339.26 g/mol
InChI Key: JNJVQOAEMFYDPW-UHFFFAOYSA-N
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Description

2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring substituted with a bromothiophene moiety and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine typically involves multiple steps. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This is followed by a Mannich reaction to introduce the piperazine moiety. The final step involves the coupling of the piperazine derivative with a pyrimidine precursor under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]pyrimidine
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine
  • 2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine

Uniqueness

2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4S/c14-12-3-2-11(19-12)10-17-6-8-18(9-7-17)13-15-4-1-5-16-13/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJVQOAEMFYDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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